REACTION_CXSMILES
|
Br[C:2]1[CH:9]=[CH:8][C:5]([CH2:6][OH:7])=[C:4]([F:10])[CH:3]=1.[Li]CCCC.C[O:17][B:18](OC)[O:19]C>Cl.C(OCC)(=O)C>[F:10][C:4]1[CH:3]=[CH:2][C:9]([B:18]([OH:19])[OH:17])=[CH:8][C:5]=1[CH2:6][OH:7]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(CO)C=C1)F
|
Name
|
|
Quantity
|
43 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
TBF
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
COB(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
21 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 15 h at −78° C., 1 h at 21° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the internal temperature below −73° C
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
|
WASH
|
Details
|
The organic extracts were washed (H2O, brine)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C=C1)B(O)O)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |